COX-1 Inhibitory Potency: 6-Methylaspirin vs. Aspirin
In a direct in vitro enzyme inhibition assay using isolated prostaglandin G/H synthase 1 (COX-1), 6-Methylaspirin exhibited an IC50 of 30,000 nM, while the unsubstituted parent compound aspirin (acetylsalicylic acid) has reported IC50 values ranging from 3,200 nM to 4,550 nM under comparable conditions [1][2]. The 6-methyl substitution results in a 6.6- to 9.4-fold reduction in COX-1 inhibitory potency.
| Evidence Dimension | COX-1 inhibition (IC50) |
|---|---|
| Target Compound Data | 30,000 nM (30 µM) |
| Comparator Or Baseline | Aspirin (acetylsalicylic acid): 3,200 nM (3.2 µM) to 4,550 nM (4.55 µM) |
| Quantified Difference | 6.6-fold to 9.4-fold lower potency (higher IC50) |
| Conditions | Isolated ovine COX-1 enzyme assay; measured as 50% inhibition concentration |
Why This Matters
The reduced COX-1 inhibition of 6-Methylaspirin relative to aspirin suggests a potentially improved gastrointestinal safety profile, as COX-1 inhibition is associated with gastric mucosal damage; this property is critical for selecting compounds intended for long-term anti-inflammatory or anticancer applications where COX-1-sparing activity is desired.
- [1] BindingDB. (n.d.). Ki Summary: BDBM50029614 (6-Methylaspirin) against Prostaglandin G/H synthase 1. BindingDB Entry ID 50007470. View Source
- [2] Meilunbio. (n.d.). Aspirin (Acetylsalicylic acid) Datasheet. IC50 values for COX-1 and COX-2. View Source
